Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate
CAS No.: 438489-17-9
Cat. No.: VC4149243
Molecular Formula: C21H24N2O5S
Molecular Weight: 416.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438489-17-9 |
|---|---|
| Molecular Formula | C21H24N2O5S |
| Molecular Weight | 416.49 |
| IUPAC Name | ethyl 1-(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylpiperidine-3-carboxylate |
| Standard InChI | InChI=1S/C21H24N2O5S/c1-3-23-17-10-11-18(15-8-5-9-16(19(15)17)20(23)24)29(26,27)22-12-6-7-14(13-22)21(25)28-4-2/h5,8-11,14H,3-4,6-7,12-13H2,1-2H3 |
| Standard InChI Key | XRVXDOZOZSFPIC-UHFFFAOYSA-N |
| SMILES | CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCC(C4)C(=O)OCC)C=CC=C3C1=O |
Introduction
Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate is a complex organic compound belonging to the class of sulfonamide derivatives. It features a piperidine ring, a sulfonyl group, and a benzo[cd]indole moiety, which contribute to its potential biological activity and applications in medicinal chemistry. The compound is synthesized from various precursors, including 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride, which serves as an essential building block in its formation.
Synthesis
The synthesis of Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate involves multiple steps. It typically starts with the preparation of 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride, which is then reacted with piperidine derivatives in the presence of appropriate reagents and solvents.
Steps in Synthesis:
-
Preparation of 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride: This involves the reaction of benzo[cd]indole derivatives with chlorosulfonic acid.
-
Reaction with Piperidine Derivative: The sulfonyl chloride is then reacted with a piperidine derivative in the presence of a base and a suitable solvent.
-
Esterification: The final step may involve esterification to form the ethyl ester group.
Biological and Medicinal Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume